3-((3,4-dimethylphenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine 3-((3,4-dimethylphenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
Brand Name: Vulcanchem
CAS No.: 844837-28-1
VCID: VC7545336
InChI: InChI=1S/C22H24N4O3S/c1-14-9-10-16(13-15(14)2)30(27,28)20-19-22(26(21(20)23)11-6-12-29-3)25-18-8-5-4-7-17(18)24-19/h4-5,7-10,13H,6,11-12,23H2,1-3H3
SMILES: CC1=C(C=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CCCOC)N)C
Molecular Formula: C22H24N4O3S
Molecular Weight: 424.52

3-((3,4-dimethylphenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine

CAS No.: 844837-28-1

Cat. No.: VC7545336

Molecular Formula: C22H24N4O3S

Molecular Weight: 424.52

* For research use only. Not for human or veterinary use.

3-((3,4-dimethylphenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine - 844837-28-1

Specification

CAS No. 844837-28-1
Molecular Formula C22H24N4O3S
Molecular Weight 424.52
IUPAC Name 3-(3,4-dimethylphenyl)sulfonyl-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxalin-2-amine
Standard InChI InChI=1S/C22H24N4O3S/c1-14-9-10-16(13-15(14)2)30(27,28)20-19-22(26(21(20)23)11-6-12-29-3)25-18-8-5-4-7-17(18)24-19/h4-5,7-10,13H,6,11-12,23H2,1-3H3
Standard InChI Key PDXHVQJXBRZSFM-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CCCOC)N)C

Introduction

3-((3,4-dimethylphenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a complex organic compound belonging to the class of pyrroloquinoxalines. This compound has garnered significant attention in medicinal chemistry due to its potential applications as an inhibitor of phosphatidylinositol 3-kinase (PI3K), a critical enzyme involved in various cellular processes and associated with several malignancies.

Synthesis

The synthesis of 3-((3,4-dimethylphenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine typically involves multi-step organic reactions. While the exact synthetic route is not detailed in the available sources, it generally involves complex organic chemistry techniques to assemble the pyrroloquinoxaline core and attach the necessary functional groups.

Biological Activity

This compound is of interest due to its potential as a PI3K inhibitor. PI3K plays a crucial role in cell signaling pathways involved in cell growth, survival, and metabolism. Inhibitors of PI3K are being explored for their therapeutic potential in treating various cancers by disrupting these pathways.

Biological Activity Data:

CompoundTarget PathwayPotential Use
3-((3,4-dimethylphenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-aminePI3K pathwayCancer treatment

Research Findings

Research on pyrroloquinoxaline derivatives, including this compound, focuses on their ability to inhibit key enzymes involved in cancer cell proliferation. The PI3K pathway is a significant target for cancer therapy due to its role in promoting cell survival and proliferation. Compounds that effectively inhibit this pathway can potentially be used to develop new cancer treatments.

Research Highlights:

  • PI3K Inhibition: The compound's ability to inhibit PI3K makes it a candidate for cancer therapy.

  • Cancer Research: Pyrroloquinoxaline derivatives are being studied for their anticancer properties.

Future Directions:

  • Preclinical Studies: Further preclinical studies are required to assess the compound's efficacy and safety.

  • Clinical Trials: Potential progression to clinical trials if preclinical results are promising.

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